2-Phenyl-1H-pyrrolo[3,2-C]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOUBAOIGZXDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570082 | |
| Record name | 2-Phenyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37388-07-1 | |
| Record name | 2-Phenyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations of 2 Phenyl 1h Pyrrolo 3,2 C Pyridine Derivatives
Influence of Phenyl Substitutions on Biological Potency and Selectivity
The nature and position of substituents on the phenyl rings attached to the 1H-pyrrolo[3,2-c]pyridine core are critical determinants of biological activity.
The location of substituents on an appended phenyl ring can significantly influence the potency of 1H-pyrrolo[3,2-c]pyridine derivatives. Studies on a series of 4-benzamido-1-aryl-pyrrolo[3,2-c]pyridines as FMS kinase inhibitors have shown that para-disubstituted compounds are generally more potent than their meta-disubstituted counterparts. This suggests that the substitution pattern directly affects how the molecule fits into the target's binding site, with para-substitution likely enabling more favorable interactions.
The electronic properties of substituents on the phenyl ring play a crucial role in modulating the biological activity of these compounds. In a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines investigated as anticancer agents targeting tubulin, a clear trend was observed regarding the electronic nature of the substituents on the C-6 phenyl ring. nih.gov
The introduction of electron-donating groups (EDGs) at the para-position of the C-6 phenyl ring, such as methyl (CH₃) or methoxy (B1213986) (OCH₃), led to an increase in antiproliferative activity. nih.gov Conversely, the placement of electron-withdrawing groups (EWGs) like fluoro (F), chloro (Cl), or nitro (NO₂) at the same position resulted in decreased activity. nih.gov This indicates that an electron-rich C-6 phenyl ring is favorable for the anticancer potency of this particular series.
The table below summarizes the antiproliferative activities of selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against the HeLa cancer cell line, illustrating the effect of phenyl ring substituents. nih.gov
Table 1: Effect of C-6 Phenyl Substituents on Antiproliferative Activity (HeLa Cells)
| Compound | Substituent (R) on C-6 Phenyl | IC₅₀ (µM) nih.gov |
|---|---|---|
| 10d | 4-CH₃ | 1.15 |
| 10h | 4-OCH₃ | 1.12 |
| 10l | 4-F | 2.56 |
| 10m | 4-Cl | 2.68 |
| 10n | 4-NO₂ | 3.14 |
Role of Pyrrolo[3,2-C]pyridine Core Modifications in Activity Modulation
Alterations to the central 1H-pyrrolo[3,2-c]pyridine ring system, including substitutions at the N-1 position and on the pyridine (B92270) moiety, are pivotal for tuning the biological effects.
The substituent at the N-1 position of the pyrrole (B145914) ring is a key modulator of activity. For the 6-aryl-1H-pyrrolo[3,2-c]pyridine series of tubulin inhibitors, the presence of a 3,4,5-trimethoxyphenyl group at the N-1 position was found to be a crucial element for high potency. nih.gov This moiety is believed to mimic the A-ring of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor, allowing it to occupy a specific pocket in the colchicine (B1669291) binding site on tubulin. nih.gov
In a different series of FMS kinase inhibitors, the N-1 position was occupied by various substituted phenyl rings. nih.gov The nature of these N-1 aryl groups significantly impacted potency and selectivity. For instance, compound 1r in this series, which features a complex substituted phenyl group at N-1, was identified as the most potent derivative against FMS kinase. nih.govnih.gov Furthermore, studies on related quinone derivatives have shown that methylation of the pyrrole nitrogen can influence cytotoxicity, although its effect depends on other substituents on the molecule. nih.gov
Substitutions on the pyridine portion of the scaffold are critical for activity. As discussed previously, the C-6 position is a key site for modification. In the tubulin inhibitor series, attaching various aryl groups to C-6 demonstrated that this position is instrumental for interacting with the target protein. nih.gov While simple phenyl groups conferred moderate activity, introducing a more complex ring system like an indole (B1671886) at the C-6 position (compound 10t ) resulted in the most potent compound of the series, with IC₅₀ values in the nanomolar range against several cancer cell lines. nih.gov
The C-4 position has also been explored. In a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols synthesized for evaluation against Trypanosoma cruzi, the substituents at C-4 were varied. nih.govresearchgate.net Although several compounds showed activity, a definitive SAR could not be established due to accompanying host cell toxicity, indicating that further optimization is necessary to improve selectivity. nih.govresearchgate.net In the FMS kinase inhibitor series, a benzamido group at the C-4 position was a common structural feature of the most active compounds, highlighting the importance of this position for achieving potent inhibition. nih.govnih.gov
The table below shows the potent activity of compound 10t with an indole group at the C-6 position compared to a phenyl group. nih.gov
Table 2: Influence of C-6 Aryl Group on Antiproliferative Activity
| Compound | C-6 Aryl Group | IC₅₀ (HeLa) (µM) nih.gov | IC₅₀ (SGC-7901) (µM) nih.gov | IC₅₀ (MCF-7) (µM) nih.gov |
|---|---|---|---|---|
| 10a | Phenyl | 1.83 | 2.01 | 2.15 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
Conformational Factors Governing Ligand-Target Interactions
The rigid nature of the fused 1H-pyrrolo[3,2-c]pyridine ring system plays a significant role in governing how these molecules interact with their biological targets. By locking the molecule into a more defined conformation, the entropic penalty upon binding is reduced.
In the case of the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine tubulin inhibitors, the pyrrolopyridine scaffold serves as a rigid linker that replaces the flexible cis-olefin bond of combretastatin A-4. nih.gov This structural constraint helps to orient the N-1 and C-6 aryl rings in a bioactive conformation that fits optimally into the colchicine binding site of tubulin. nih.gov Molecular docking studies have suggested that the 1H-pyrrolo[3,2-c]pyridine core itself can form a crucial hydrogen bond with the Thrα179 residue within the binding site, further stabilizing the ligand-target complex. nih.gov This demonstrates that beyond simply holding the pharmacophoric groups in place, the core scaffold actively participates in the binding interactions that determine biological activity.
Correlation of Physicochemical Parameters (e.g., Lipophilicity) with Biological Activity
The biological activity of 2-phenyl-1H-pyrrolo[3,2-c]pyridine derivatives is significantly influenced by their physicochemical properties, particularly lipophilicity. This property, often quantified as the logarithm of the partition coefficient (logP) or calculated logP (ClogP), plays a crucial role in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as its ability to interact with its biological target.
In a study focused on the development of 2-aryl-1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents, a series of compounds with varying substituents on the 2-phenyl ring were synthesized and evaluated for their in vitro activity against several cancer cell lines. tandfonline.comnih.gov While a direct quantitative structure-activity relationship (QSAR) model correlating lipophilicity with activity was not explicitly detailed in the primary research, analysis of the reported biological data in conjunction with calculated lipophilicity values (ClogP) for these derivatives provides valuable insights into this relationship.
The table below presents a selection of 2-aryl-1H-pyrrolo[3,2-c]pyridine derivatives from a research study, along with their corresponding in vitro cytotoxic activities (IC50) against HeLa, SGC-7901, and MCF-7 cancer cell lines, and their calculated ClogP values. The core structure features a 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine scaffold with substitutions at the 6-position of the pyrrolo[3,2-c]pyridine ring system.
Table 1: In Vitro Cytotoxic Activity and Calculated Lipophilicity of 2-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | R Group (at position 6) | ClogP | IC50 HeLa (μM) | IC50 SGC-7901 (μM) | IC50 MCF-7 (μM) |
|---|---|---|---|---|---|
| 10a | Phenyl | 4.6 | >10 | >10 | >10 |
| 10b | o-tolyl | 5.1 | 8.34 | 9.12 | 7.98 |
| 10c | m-tolyl | 5.1 | 5.21 | 6.33 | 4.87 |
| 10d | p-tolyl | 5.1 | 6.45 | 7.18 | 5.99 |
| 10h | 4-methoxyphenyl (B3050149) | 4.7 | 4.21 | 5.03 | 3.98 |
| 10k | 4-ethoxyphenyl | 5.1 | 3.87 | 4.54 | 3.65 |
| 10m | 4-chlorophenyl | 5.3 | 4.76 | 5.81 | 4.52 |
| 10n | 4-nitrophenyl | 4.3 | 7.89 | 8.91 | 7.54 |
| 10t | Indol-5-yl | 4.1 | 0.12 | 0.15 | 0.21 |
From the data presented, a clear and simple linear correlation between lipophilicity and biological activity is not immediately apparent across the entire series of compounds. For instance, the parent compound 10a (R = phenyl) with a ClogP of 4.6 exhibits weak activity, while the introduction of a methyl group at the ortho, meta, or para position (10b , 10c , 10d ), which increases the ClogP to 5.1, leads to a moderate increase in cytotoxic activity. nih.gov
Interestingly, the introduction of a methoxy group at the para position (10h , ClogP = 4.7) results in a noticeable improvement in activity compared to the unsubstituted phenyl analog 10a . nih.gov Further extension to an ethoxy group (10k , ClogP = 5.1) provides a slight enhancement in potency over the methoxy derivative, suggesting that within a certain range, an increase in lipophilicity may be beneficial for activity. nih.gov The 4-chloro derivative (10m ), with the highest ClogP of 5.3 in this subset, shows comparable activity to the alkoxy-substituted compounds, indicating that electronic effects of the substituent also play a significant role. nih.gov
The 4-nitro derivative (10n ) with a lower ClogP of 4.3, has reduced activity compared to the more lipophilic alkyl and alkoxy substituted analogs. nih.gov This could suggest that a certain degree of lipophilicity is required for optimal activity.
Notably, the most potent compound in the series, 10t , which features an indole-5-yl substituent at the 6-position, has a relatively moderate ClogP of 4.1. nih.gov Its exceptional activity is likely not solely dictated by lipophilicity but also by specific hydrogen bonding interactions and a better fit within the colchicine binding site of tubulin, as suggested by molecular modeling studies. nih.gov This highlights that while lipophilicity is an important parameter, it is one of several factors, including electronic and steric properties, that collectively determine the biological activity of these compounds.
Biological Activities and Mechanistic Elucidation of 2 Phenyl 1h Pyrrolo 3,2 C Pyridine Derivatives in Vitro Studies
Antineoplastic Activity and Underlying Cellular Mechanisms
Extensive in vitro research has highlighted the potential of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine derivatives as anticancer agents. These studies have delved into their molecular interactions and the subsequent cellular responses that contribute to their cytotoxic effects on cancer cells.
Tubulin Binding and Disruption of Microtubule Dynamics.nih.govacs.org
A key mechanism of action for several this compound derivatives is their ability to interfere with microtubule dynamics, which are crucial for cell division and other essential cellular functions.
Certain derivatives of this compound have been identified as inhibitors of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. mdpi.com Molecular modeling studies have provided insights into these interactions. For instance, the derivative known as 10t is proposed to form hydrogen bonds with Thrα179 and Asnβ349 residues within the colchicine-binding site. tandfonline.comnih.govsemanticscholar.org This interaction is believed to be a critical factor in its potent antitumor activity. tandfonline.comnih.gov The design of these compounds often involves a configuration-constrained strategy, where the flexible cis-olefin bond of natural products like combretastatin (B1194345) A-4 is replaced with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to maintain the bioactive conformation. nih.govsemanticscholar.org
By disrupting microtubule dynamics, these derivatives effectively halt the cell cycle at the G2/M phase. nih.govacs.org For example, compound 10t has been shown to cause a significant G2/M phase cell cycle arrest in HeLa cells at concentrations as low as 0.12 µM. tandfonline.comnih.gov This arrest is a direct consequence of the disruption of the mitotic spindle, preventing the cell from progressing through mitosis. Another study on a chalcone (B49325) derivative, 1C, also demonstrated the induction of G2/M phase cell cycle arrest in both sensitive and resistant ovarian cancer cell lines. nih.gov
The sustained cell cycle arrest induced by these compounds ultimately leads to programmed cell death, or apoptosis. nih.govacs.orgnih.gov The derivative 10t has demonstrated the ability to induce apoptosis in HeLa, SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. tandfonline.comnih.govresearchgate.net This apoptotic effect is often dose-dependent. For instance, studies on pyrano[3,2-c] pyridine (B92270) derivatives showed they inhibited the growth and proliferation of MCF-7 cells in a dose- and time-dependent manner, leading to apoptosis. nih.gov Similarly, another study on new 3-cyano-2-substituted pyridines found that compound 9a induced apoptosis in MCF-7 cells in a dose and time-dependent manner. mdpi.com
The antiproliferative activity of these derivatives has been quantified in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
Data sourced from studies on the in vitro antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov
Kinase Inhibition Profiles
In addition to their effects on tubulin, certain this compound derivatives have been investigated for their ability to inhibit specific kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.
A series of eighteen 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R). nih.govtandfonline.comnih.gov FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages and is overexpressed in various cancers. tandfonline.comnih.gov Among the tested compounds, derivatives 1e and 1r were identified as the most potent inhibitors. nih.govtandfonline.comresearchgate.net
The inhibitory concentrations of these compounds against FMS kinase are presented below:
| Compound | FMS Kinase IC50 (nM) |
| 1r | 30 |
| 1e | 60 |
| KIST101029 (lead compound) | 96 |
Data from in vitro kinase inhibition assays. nih.govtandfonline.comresearchgate.net
Compound 1r demonstrated significant selectivity for FMS kinase when tested against a panel of 40 different kinases. nih.govtandfonline.comnih.gov This selectivity is a desirable characteristic for a potential therapeutic agent, as it can minimize off-target effects. The antiproliferative activity of compound 1r was also assessed across a panel of cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. tandfonline.comnih.govdoaj.org
Monopolar Spindle 1 (MPS1) Kinase Inhibition
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint that is often overexpressed in human cancers. acs.orgnih.gov The discovery and optimization of these inhibitors were guided by structure-based design and cellular characterization of MPS1 inhibition. acs.orgnih.gov
An initial high-throughput screening identified compound 8, a 1H-pyrrolo[3,2-c]pyridine derivative, as a potent but nonselective and metabolically unstable inhibitor of MPS1. acs.org Subsequent optimization led to the development of compound 65 (CCT251455), which demonstrated high potency and selectivity for MPS1. acs.orgnih.gov In vitro biochemical assays revealed that compound 65 is a highly potent inhibitor of MPS1. acs.org This potent enzymatic inhibition translated effectively to cellular assays, where it inhibited MPS1 autophosphorylation and exhibited antiproliferative activity in human colon cancer cell lines (HCT116). acs.org
X-ray crystallographic studies have shown that these 1H-pyrrolo[3,2-c]pyridine inhibitors stabilize an inactive conformation of MPS1. acs.org In this conformation, the activation loop is ordered in a way that is incompatible with the binding of ATP and substrate peptides, thus preventing the kinase from carrying out its function. acs.orgnih.gov
Janus Kinase (JAK3) Inhibition in Related Pyrrolopyridine Isomers
While direct studies on this compound and its specific inhibitory action on Janus Kinase 3 (JAK3) are not extensively detailed in the provided context, research on related pyrrolopyridine isomers highlights the potential of this scaffold in targeting JAK family kinases. Janus kinases are involved in regulating various inflammatory and immune responses, making them attractive targets for treating associated diseases. nih.gov
For instance, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as a novel class of immunomodulators targeting JAK3. nih.gov Through chemical modifications of a lead compound, researchers found that substituting a cycloalkyl ring at the C4-position was effective in increasing JAK3 inhibitory activity. nih.gov Further optimization of physical properties, such as lipophilicity and basicity, was crucial for reducing off-target effects like hERG inhibitory activity. nih.gov One such optimized compound, compound 31, exhibited potent JAK3 inhibitory activity and a favorable safety profile in this regard. nih.gov In cellular assays, this compound demonstrated a potent immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov
Furthermore, computational studies on 1,7-dihydro-dipyrrolo[2,3-b:3′,2′-e]pyridine derivatives have been conducted to design rational JAK3 inhibitors. mdpi.com These studies aim to exploit small changes within the ATP binding region to achieve selective and potent inhibition of JAK3. mdpi.com The binding efficiency of these designed inhibitors is primarily driven by electrostatic and van der Waals interactions. mdpi.com
These findings from related pyrrolopyridine isomers suggest that the broader pyrrolopyridine scaffold is a promising framework for the development of selective JAK3 inhibitors.
Broader Anticancer Potential via Modulation of Other Enzymatic Targets
Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant anticancer potential by targeting various enzymatic pathways beyond MPS1 kinase.
One notable area of investigation is the inhibition of tubulin polymerization. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors. tandfonline.comnih.gov Many of these compounds displayed moderate to excellent antitumor activities against cancer cell lines such as HeLa, SGC-7901, and MCF-7 in vitro. tandfonline.comnih.gov Compound 10t, in particular, showed potent activity against these cell lines with IC50 values in the low micromolar range. tandfonline.comnih.gov Further studies revealed that compound 10t potently inhibited tubulin polymerization and disrupted tubulin microtubule dynamics at low concentrations. tandfonline.com Mechanistically, it was found to cause G2/M phase cell cycle arrest and induce apoptosis. tandfonline.com Molecular modeling suggested that this compound interacts with tubulin at the colchicine (B1669291) binding site. tandfonline.com
Another enzymatic target for this class of compounds is FMS kinase (CSF-1R). A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect on FMS kinase. nih.gov Compounds 1e and 1r emerged as the most potent inhibitors, with IC50 values of 60 nM and 30 nM, respectively, surpassing the potency of the lead compound. nih.gov Compound 1r exhibited selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.gov It also showed potent activity against bone marrow-derived macrophages and demonstrated antiproliferative activity against a range of ovarian, prostate, and breast cancer cell lines, with a degree of selectivity for cancer cells over normal fibroblasts. nih.gov
Additionally, related pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Ribosome S6 Protein Kinase 2 (RSK2), which is implicated in tumor cell growth, proliferation, and survival. nih.gov Phenyl sulfonamide derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide exhibited significant RSK2 enzyme inhibitory activity, with some compounds reaching IC50 values as low as 1.7 nM. nih.gov
These findings underscore the versatility of the pyrrolopyridine scaffold in generating inhibitors for a variety of enzymatic targets relevant to cancer therapy.
Antithrombotic Effects
Inhibition of Platelet Aggregation (Adenosine 5'-diphosphate-induced)
A series of pyrrolo[3,2-c]pyridine derivatives, which are isosteres of the antithrombotic drug ticlopidine, have been synthesized and evaluated for their ability to inhibit platelet aggregation in human platelet-rich plasma induced by adenosine (B11128) 5'-diphosphate (ADP). nih.gov The antiplatelet effects of these compounds were found to be related to their lipophilicity. nih.gov
In a study of related 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines, various C(2)-substituted derivatives were tested for their in-vitro ability to inhibit human platelet aggregation induced by both ADP and adrenaline. researchgate.net This highlights the potential of this chemical scaffold in developing antiplatelet agents.
Furthermore, other pyridine derivatives have also been investigated for their antithrombotic properties. For instance, novel bicyclic pyridine derivatives based on the P2Y12 antagonist AZD1283 were designed. acs.org Optimization of these compounds led to the discovery of potent inhibitors of platelet aggregation in vitro. acs.org Similarly, thieno[2,3-b]pyridine (B153569) derivatives have been identified as potent anti-platelet drugs that inhibit both platelet activation and aggregation. nih.gov
While not directly this compound, a novel thiazole (B1198619) derivative, referred to as R4, demonstrated significant inhibition of platelet aggregation induced by both collagen and ADP. healthbiotechpharm.org The IC50 values for R4 in inhibiting collagen- and ADP-induced platelet aggregation were 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively. healthbiotechpharm.org
These studies collectively suggest that the pyrrolopyridine and broader pyridine-containing scaffolds are promising for the development of new antithrombotic agents that function by inhibiting platelet aggregation.
Mechanistic Investigations of Antiplatelet Action
The antiplatelet action of certain pyridine derivatives extends beyond simple inhibition of aggregation and involves modulation of various signaling pathways. For example, the novel thiazole derivative R4 is believed to exert its antiplatelet activity by inhibiting the cyclooxygenase and lipoxygenase pathways, in addition to its direct effects on platelet aggregation. healthbiotechpharm.org
In studies of other compounds, such as protocatechuic, isovanillic, and p-hydroxybenzoic acids, the antiplatelet mechanism involves the inhibition of procoagulant proteases and fibrinoligase, leading to prolonged coagulation time. nih.gov These compounds also reduced platelet function and levels of ATP and serotonin (B10506) in thrombin-activated platelets. nih.gov
The thieno[3,2-c]pyridine (B143518) class of drugs, which includes clopidogrel, targets the P2Y12 receptor, a key receptor involved in platelet activation. nih.gov The related thieno[2,3-b]pyridine derivatives are also thought to act as P2Y12 inhibitors. nih.gov
These mechanistic insights from related compounds provide a framework for understanding the potential antiplatelet mechanisms of this compound derivatives, suggesting that they may act on multiple targets within the complex cascade of platelet activation and aggregation.
Antimicrobial and Antitubercular Activities
The pyrrolopyridine scaffold has been investigated for its potential antimicrobial and antitubercular activities.
In the realm of antitubercular research, derivatives of the related pyrrolo[3,2-b]pyridine have been designed and synthesized. researchgate.net A series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine (B126380) derivatives were screened for their activity against Mycobacterium tuberculosis. researchgate.net Several of these compounds, specifically 4-fluorophenyl (8m), 4-chlorophenyl (8n), and 4-methoxyphenyl (B3050149) (8i), demonstrated potent anti-TB activity, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, which is comparable to the reference drug Pyrazinamide. researchgate.net In silico docking studies suggest that these compounds may act as inhibitors of DprE1, an essential enzyme in M. tuberculosis. researchgate.net Additionally, some pyrroloquinoline derivatives have been identified with in vitro activity against M. tuberculosis H37Rv through the inhibition of the G5K enzyme. csic.es
Regarding broader antimicrobial activity, pyrrolopyridine derivatives have shown promise. researchgate.net Pyrrolo[3,2-b]pyridine derivatives have exhibited activity against resistant strains of E. coli. nih.gov The aforementioned pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, 4-chlorophenyl (8n) and 4-fluorophenyl (8m), also showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus strains. researchgate.net Other studies on pyridine derivatives have reported broad-spectrum antimicrobial activity against various bacterial and fungal strains, including S. aureus, E. coli, P. aeruginosa, and C. albicans. mdpi.commdpi.com The antimicrobial efficacy of these compounds is often linked to their chemical structure, such as the length of side chains. mdpi.com
These findings highlight the potential of the pyrrolopyridine scaffold as a basis for the development of new antimicrobial and antitubercular agents.
Efficacy against Mycobacterium tuberculosis (Mtb)
Derivatives of the pyrrolopyridine scaffold have demonstrated notable in vitro activity against Mycobacterium tuberculosis (Mtb). Specifically, certain 2,4-disubstituted pyridine derivatives have shown significant bactericidal effects against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org The formation of biofilms by M. tuberculosis can contribute to drug resistance, making compounds active against these structures particularly valuable. frontiersin.org
Research into related pyrrolo[3,4-c]pyridine-1,3(2H)-diones identified a novel class of antimycobacterial compounds. nih.gov High-throughput screening led to the discovery of a hit compound which, after optimization for metabolic stability, resulted in derivatives with nanomolar activity against M. tuberculosis. nih.gov Mechanistic studies indicated that these compounds likely inhibit the cytochrome bc1 complex, a validated drug target in Mtb. nih.gov Furthermore, a M. tuberculosis cytochrome bd oxidase deletion mutant showed hypersusceptibility to this class of compounds. nih.gov
Similarly, studies on 3H-pyrrolo[2,3-c]quinolines, which share a core structural motif, identified derivatives with in vitro activity against the H37Rv strain of M. tuberculosis. csic.es These compounds were found to be allosteric inhibitors of glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of the bacterium. csic.es
Activity Spectrum against Gram-Positive and Gram-Negative Bacterial Strains
The antibacterial potential of pyrrole-containing compounds extends to a range of Gram-positive and Gram-negative bacteria. nih.gov Generally, many pyrrole (B145914) derivatives exhibit greater activity against Gram-positive bacteria compared to Gram-negative strains. mdpi.comresearchgate.net
Studies on various fused pyrrole structures have shown that specific substitutions can enhance their antibacterial effects. For instance, the incorporation of benzothiazole (B30560) groups or methyl moieties has been linked to increased activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov Conversely, derivatives with hydroxyalkyl or benzylsulfonyl groups have demonstrated activity against significant Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa. nih.gov
A series of pyrrolo[3,2-d]pyrimidine derivatives were evaluated for their antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella. bohrium.com The agar (B569324) well diffusion and agar dilution methods were employed to determine the inhibition zone diameters and minimum inhibitory concentrations (MICs), revealing that some of the synthesized compounds possessed antibacterial potential. bohrium.com Another study on novel pyrrole and fused pyrrole compounds showed that certain derivatives had a notable inhibitory effect on Gram-positive bacteria and yeast (Candida albicans), while others were more effective against Gram-negative bacteria and filamentous fungi. nih.gov
Antitrypanosomal Properties (e.g., againstTrypanosoma cruzi)
Derivatives of the pyrrolopyridine scaffold have emerged as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netnih.govnih.gov Since T. cruzi cannot synthesize purines de novo, it relies on the host for these essential molecules, making purine (B94841) analogues a key area of research for antitrypanosomal drugs. researchgate.netnih.gov
Research on pyrrolo[2,3-b]pyridine (1,7-dideazapurine) nucleoside analogues has identified compounds with potent in vitro activity against T. cruzi. researchgate.netnih.gov Structure-activity relationship studies revealed that modifications at the C7 position, particularly with halogens and small, linear carbon-based substituents, were beneficial for antitrypanosomal activity. researchgate.netnih.gov One of the most potent compounds identified demonstrated full suppression of parasitemia in a mouse model of acute infection. researchgate.netnih.gov
Furthermore, a series of pyridyl-pyrazolone derivatives, which share structural similarities with known anti-trypanosomal agents, were evaluated. nih.gov This investigation led to the identification of two non-cytotoxic molecules with high potency against the intracellular amastigote form of T. cruzi, with activity comparable to the reference drug benznidazole (B1666585). nih.gov One of these compounds also showed significantly superior activity against the bloodstream trypomastigote form. nih.gov Other studies on 1,2,3-triazole-based hybrids have also yielded derivatives with potent activity against T. cruzi trypomastigotes, in some cases exceeding the potency of benznidazole by a significant margin. mdpi.com
Immunomodulatory and Anti-inflammatory Potential
Pyrrolopyridine derivatives have demonstrated potential as immunomodulatory and anti-inflammatory agents.
Modulation of Cytokine-Mediated Signal Transduction Pathways
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as novel immunomodulators that target Janus kinase 3 (JAK3). nih.govresearchgate.net JAKs are known to play a critical role in modulating a number of inflammatory and immune mediators. nih.govresearchgate.net Through chemical modifications of the 1H-pyrrolo[2,3-b]pyridine ring, a potent and moderately selective JAK3 inhibitor was identified. nih.govresearchgate.net This compound demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation. nih.govresearchgate.net
Receptor Antagonism and Neurobiological Effects (Observed in related pyrrolopyridine derivatives)
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that work by blocking the GnRH receptor, thereby inhibiting the action of GnRH. wikipedia.org This action leads to a decrease in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. wikipedia.org Consequently, in males, testosterone (B1683101) production is suppressed, and in females, the production of estradiol (B170435) and progesterone (B1679170) is reduced. wikipedia.org
While the direct antagonism of this compound on the GnRH receptor is not explicitly detailed in the provided context, the broader class of non-peptide small molecules has been a major focus in the development of GnRH antagonists. nih.gov The initial discovery of peptide-based GnRH agonists and antagonists paved the way for the development of these small molecule, orally active non-peptide antagonists. nih.gov Both GnRH agonists and antagonists have been shown to exert direct inhibitory effects on cancer cells, which appear to be mediated through Gαi-type G protein coupling of the GnRH receptor. nih.gov This is in contrast to the predominant Gαq coupling observed in gonadotropes. nih.gov
The development of potent GnRH analogues, both agonists and antagonists, has been a significant area of research for over three decades, with more than 2000 different analogues having been synthesized and tested. researchgate.net
Sedative and Analgesic Properties in Pyrrolo[3,4-c]pyridine Isomers
Investigations into the sedative and analgesic properties of the isomeric pyrrolo[3,4-c]pyridine scaffold have been reported, primarily focusing on derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. nih.govnih.govsemanticscholar.org However, the available scientific literature exclusively describes in vivo pharmacological studies, such as the hot-plate test, writhing test, and assessments of spontaneous locomotor activity in mice to characterize these effects. nih.govsemanticscholar.org While these studies indicate that certain derivatives possess significant analgesic and sedative activities, information from in vitro assays that would elucidate the specific molecular mechanisms (e.g., receptor binding or enzyme inhibition) is not present in the search results. Therefore, a detailed discussion on the in vitro sedative and analgesic properties cannot be provided.
Computational and Theoretical Insights into 2 Phenyl 1h Pyrrolo 3,2 C Pyridine Interactions
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Prediction of Optimal Binding Poses and Affinities with Biological Targets
Similarly, docking studies on 7-azaindole (B17877) derivatives, a structural isomer of the core of 2-Phenyl-1H-pyrrolo[3,2-C]pyridine, have been conducted to explore their potential as inhibitors of various protein targets. In the context of SARS-CoV-2, molecular docking simulations revealed that 7-azaindole derivatives could stably bind to the interface of the spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2). nih.gov These studies predict specific interactions, such as hydrogen bonds and pi-pi stacking, with key residues at the protein-protein interface. nih.gov Such findings for related azaindole scaffolds suggest that this compound likely has the capacity to form stable complexes with various biological targets, particularly protein kinases, where the azaindole core is a well-established hinge-binding motif. nih.govmdpi.com
The predicted binding affinity, often expressed as a docking score or estimated free energy of binding, is a key output of these simulations. While no specific affinity values for this compound are reported, the principle remains that lower (more negative) values indicate a potentially more potent inhibitor.
Table 1: Predicted Interactions of Related Pyrrolopyridine and Azaindole Derivatives from Molecular Docking Studies
| Compound Class | Biological Target | Key Interacting Residues (Predicted) | Type of Interaction (Predicted) | Reference |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin (Colchicine site) | Thrα179, Asnβ349 | Hydrogen Bonding | tandfonline.comnih.govsemanticscholar.orgnih.gov |
| 7-Azaindole derivatives | SARS-CoV-2 S1-RBD/hACE2 Interface | ASP30, LYS26 (hACE2); TYR505, TYR449 (S1-RBD) | Hydrogen Bonding, Pi-Pi Stacking, Pi-Cation | nih.gov |
| 7-Azaindole derivatives | AXL Kinase | ATP binding site | Hinge-binding | nih.gov |
This table presents data from studies on compounds structurally related to this compound to infer its potential interactions.
Computational Rationalization of Observed Structure-Activity Relationships
Molecular docking is a powerful tool for rationalizing the structure-activity relationships (SAR) observed in a series of compounds. By comparing the docking poses and scores of molecules with varying potencies, researchers can deduce which structural features are critical for binding and activity. For example, in the development of 7-azaindole based AXL kinase inhibitors, modeling studies were used to guide the chemical diversification of the scaffold, leading to the discovery of potent new inhibitors. nih.gov
For the this compound scaffold, computational analysis would likely focus on how substitutions on the phenyl ring and the pyrrolopyridine core affect binding. For instance, the addition of hydrogen bond donors or acceptors, or the introduction of bulky groups, can be modeled to predict their impact on the binding affinity. This allows for a computational rationalization of why certain analogs in a series are more or less active. Although direct SAR studies for this compound are not detailed in the provided context, the principles of using docking to understand SAR are well-established in related azaindole-based kinase inhibitor programs. mdpi.comnih.gov
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This method is crucial for assessing the stability of the predicted binding pose from molecular docking and for exploring the conformational landscape of the ligand-protein complex.
In a study on 7-azaindole derivatives as inhibitors of the SARS-CoV-2 S1-RBD-hACE2 interaction, MD simulations were performed to evaluate the stability of the ligand-protein complexes. nih.gov The simulations showed that a lead compound, ASM-7, formed stable hydrogen bonds with key residues throughout the simulation, indicating a stable binding mode. nih.gov These simulations can reveal whether the initial docked pose is maintained or if the ligand reorients to find a more favorable conformation.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.
While specific quantum chemical calculations for this compound are not available in the search results, studies on related systems demonstrate the utility of this approach. For example, DFT has been used to study the electronic structure and nonlinear optical properties of 2-phenyl benzoquinoline Ir(III) complexes. nih.gov Such studies typically analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand charge transfer characteristics and reactivity. The HOMO-LUMO energy gap is a key parameter that can be correlated with a molecule's stability and reactivity. researchgate.net
For this compound, DFT calculations could elucidate the electron distribution across the fused ring system and the phenyl substituent. This would help in predicting sites susceptible to electrophilic or nucleophilic attack, providing a deeper understanding of its chemical reactivity. Furthermore, such calculations can be used to rationalize the outcomes of chemical reactions and to predict various molecular properties. researchgate.netmdpi.comnih.gov
Perspectives and Future Directions in 2 Phenyl 1h Pyrrolo 3,2 C Pyridine Research
Development of Novel and Efficient Synthetic Routes for Enhanced Structural Diversity
The generation of a wide array of 2-Phenyl-1H-pyrrolo[3,2-c]pyridine analogs is crucial for comprehensive structure-activity relationship (SAR) studies. Future efforts will likely focus on developing more efficient and versatile synthetic methodologies. One promising approach involves a synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes, which has been shown to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. rsc.org Adapting such multicomponent reactions could provide rapid access to a library of structurally diverse this compound compounds. researchgate.net
Another established method that could be further optimized is the Suzuki cross-coupling reaction. For instance, a general procedure involves reacting an intermediate like 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with a substituted phenylboronic acid in the presence of a palladium catalyst to generate 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.gov Refining catalyst systems, reaction conditions, and exploring a broader range of boronic acids will be key to expanding the accessible chemical space.
Furthermore, strategies involving the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core, or vice versa, offer additional pathways. For example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been achieved from (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide using iron powder in acetic acid. nih.gov Investigating alternative starting materials and cyclization conditions will be instrumental in creating novel derivatives.
| Synthetic Strategy | Key Reagents/Catalysts | Potential for Diversity | Reference |
| Synergetic Copper/Zinc Catalysis | Copper/Zinc catalysts, 2-amino (hetero)arylnitriles, ynamide-derived buta-1,3-diynes | High, through variation of both starting materials. | rsc.org |
| Suzuki Cross-Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄), substituted phenylboronic acids | High, dependent on the availability of diverse boronic acids. | nih.gov |
| Reductive Cyclization | Iron powder, acetic acid | Moderate, dependent on substituted pyridine precursors. | nih.gov |
Identification and Validation of New Biological Targets and Therapeutic Applications
The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a promising framework for developing inhibitors of various protein kinases. nih.gov A key area of future research will be to screen this compound and its derivatives against a wide panel of kinases and other biologically relevant targets to uncover new therapeutic applications.
One area of significant potential is in oncology. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs) and cyclin-dependent kinase 8 (CDK8), both of which are implicated in various cancers. rsc.orgacs.org Similarly, pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase (CSF-1R), which is over-expressed in several cancer types including ovarian, prostate, and breast cancer. nih.gov A study on a series of pyrrolo[3,2-c]pyridine derivatives identified compounds with IC50 values as low as 30 nM against FMS kinase. nih.gov
Another exciting direction is the exploration of these compounds as tubulin polymerization inhibitors. A recent study designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, demonstrating potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. nih.govtandfonline.com Specifically, one derivative showed IC50 values of 0.12, 0.15, and 0.21 µM against these cell lines, respectively. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of new anticancer agents that target microtubule dynamics. nih.govsemanticscholar.org
Strategies for Rational Optimization of Pharmacological Profiles, Including Potency and Selectivity
Once a promising biological activity is identified, the next critical step is the rational optimization of the compound's pharmacological profile. This involves systematically modifying the structure of this compound to enhance potency against the desired target while improving selectivity over other related proteins, thereby minimizing potential off-target effects.
Structure-activity relationship (SAR) studies will be paramount. For example, in a study of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors, it was found that the nature and position of substituents on the phenyl rings significantly impacted activity. nih.gov For instance, para-disubstituted compounds were sometimes more potent than their meta-disubstituted counterparts, and vice versa, highlighting the subtle steric and electronic effects that govern binding. nih.gov The choice of linker, such as urea (B33335) versus amide, also played a crucial role, with the longer urea linker often leading to enhanced potency, possibly due to better fitting at the binding site and additional hydrogen bonding opportunities. nih.gov
Future optimization strategies will involve:
Systematic modification of the phenyl ring: Introducing various electron-donating and electron-withdrawing groups at different positions to probe the electronic requirements of the binding pocket.
Exploration of different substituents on the pyrrole and pyridine nitrogens: To modulate solubility, metabolic stability, and target engagement.
Bioisosteric replacement: Replacing the phenyl group with other aromatic or heteroaromatic rings to improve properties like potency, selectivity, and pharmacokinetic parameters.
Integration of Advanced Computational and Experimental Approaches in De Novo Drug Design
The integration of computational methods with experimental synthesis and testing is a powerful strategy to accelerate the drug discovery process. nih.govresearchgate.net For this compound, de novo drug design approaches can be employed to generate novel molecular structures with desired properties. universiteitleiden.nl
Computational techniques that will be pivotal include:
Molecular Docking: To predict the binding modes of this compound derivatives within the active site of a target protein. For example, molecular modeling of a 1H-pyrrolo[3,2-c]pyridine derivative suggested that it interacts with tubulin by forming hydrogen bonds with residues in the colchicine (B1669291) binding site. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure of the compounds with their biological activity, enabling the prediction of the potency of virtual compounds.
Machine Learning and Deep Learning: To analyze large datasets of chemical structures and biological activities to identify complex patterns and guide the design of new molecules with improved pharmacological profiles. nih.gov These methods have shown promise in generating novel chemical compounds based on desired properties. researchgate.netuniversiteitleiden.nl
These in silico approaches will guide the selection of the most promising derivatives for synthesis and biological evaluation, thereby saving time and resources. nih.gov The experimental results will, in turn, be used to refine and improve the predictive power of the computational models in an iterative cycle of design, synthesis, and testing.
Potential as Lead Compounds for Targeted Preclinical Development
With its demonstrated biological activities and druggable scaffold, this compound and its optimized derivatives have strong potential to serve as lead compounds for preclinical development. A lead compound is a chemical starting point for the development of a new drug.
A study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors identified a compound that was 3.2 times more potent than the initial lead compound and exhibited selectivity for FMS kinase over a panel of 40 other kinases. nih.gov This compound also showed potent anti-proliferative activity against several cancer cell lines and a favorable selectivity index towards cancer cells over normal fibroblasts. nih.gov Furthermore, it demonstrated anti-inflammatory effects in bone marrow-derived macrophages, suggesting its potential for development as both an anticancer and anti-arthritic agent. nih.gov
The progression of a lead compound into preclinical development involves extensive studies to evaluate its efficacy in animal models of disease, as well as its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles. The prediction of physicochemical properties, such as adherence to Lipinski's rule of five, can provide an early indication of a compound's potential for oral bioavailability. tandfonline.com Successful preclinical development can ultimately lead to the nomination of a clinical candidate for human trials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-phenyl-1H-pyrrolo[3,2-c]pyridine derivatives, and how are intermediates purified?
- Answer : A typical synthesis involves nucleophilic substitution or cyclization reactions. For example, 3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-pyrrolo[3,2-c]pyridine was synthesized via a nitro-alkylation step (General Procedure B) and purified using 10% CH₃OH in DCM, yielding 43% as a brown solid. Characterization included ¹H NMR and HRMS . One-step cyano-to-pyrrolidine conversion methods are also reported, offering efficient routes to rigid tricyclic intermediates for drug development .
Q. How are structural and functional properties of this compound derivatives validated experimentally?
- Answer : Key techniques include:
- ¹H NMR : To confirm regiochemistry and substituent positions (e.g., δ 8.89 ppm for aromatic protons in compound 9g) .
- HRMS : For molecular weight verification (e.g., C₂₁H₁₇N₃O₂ [M + H]⁺: calcd 344.1394, found 344.1380) .
- X-ray crystallography : To resolve dihedral angles and π–π interactions in derivatives (e.g., phenyl-pyrrole dihedral angle = 7.91° in chlorinated analogs) .
Q. What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?
- Answer : Derivatives are screened against cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) using MTT or SRB assays. For instance, pyrrolo-pyridine-based colchicine-binding inhibitors showed moderate to excellent antiproliferative activity, with IC₅₀ values typically <10 µM .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for synthesizing aryl-substituted pyrrolo-pyridine derivatives?
- Answer : Key factors include:
- Catalyst selection : Pd(PPh₃)₄ in toluene/EtOH/H₂O at 90–105°C .
- Substrate activation : Use of electron-withdrawing groups (e.g., chloro) on the pyridine ring to enhance reactivity.
- Yield challenges : Low yields (e.g., 20.2% for 4-phenylfuro[3,2-c]pyridine) may arise from steric hindrance; microwave-assisted conditions or ligand tuning (e.g., SPhos) can improve efficiency .
Q. What strategies are employed to enhance the pharmacokinetic properties of pyrrolo-pyridine-based CNS-targeting compounds?
- Answer : For GluN2B negative allosteric modulators:
- Brain penetration : LogP optimization (<3) via substituent modification (e.g., fluorination) .
- CYP inhibition mitigation : Reducing lipophilicity and introducing polar groups (e.g., hydroxyl) .
- In vivo validation : Receptor occupancy assays in rats (e.g., >75% at 10 mg/kg for compound 9) .
Q. How are computational methods integrated into the design of pyrrolo-pyridine derivatives as enzyme inhibitors?
- Answer : Case study for CYP51 inhibitors:
- Molecular docking : To predict binding modes in the sterol 14α-demethylase active site.
- Molecular dynamics (MD) simulations : To assess stability of inhibitor-enzyme complexes (e.g., 4H-pyrano[3,2-c]pyridine analogs) over 100 ns trajectories .
- QSAR modeling : To correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory activity .
Q. How do structural modifications impact the antimicrobial activity of pyrrolo-pyridine derivatives?
- Answer : Modifications include:
- Heteroatom substitution : Replacing sulfur with oxygen in furo[3,2-c]pyridine derivatives alters MIC values against S. aureus and E. coli .
- Boronic acid coupling : Suzuki reactions introduce aryl groups, enhancing biofilm disruption (e.g., 4-phenyl derivatives) .
- Thione functionalization : Phosphorus pentasulfide-mediated conversion of pyridones to thiones improves membrane permeability .
Methodological Considerations
- Contradictions in data : Discrepancies in reaction yields (e.g., 20.2% vs. 59% for Suzuki products) highlight substrate-specific reactivity, necessitating mechanistic studies .
- Advanced characterization : Use time-resolved spectroscopy (e.g., TRES) to study excited-state behavior in fluorescent derivatives .
- Biological assays : Combine in vitro cytotoxicity with in vivo pharmacokinetics (e.g., rat liver microsome stability) for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
